
5-Bromo-2-chloropyridine-3,4-diamine
Overview
Description
5-Bromo-2-chloropyridine-3,4-diamine (C₅H₄BrClN₃) is a halogenated pyridine derivative featuring bromo and chloro substituents at positions 5 and 2, respectively, along with amino groups at positions 3 and 4. This compound’s structure combines electron-withdrawing halogens and electron-donating amines, creating a unique electronic profile that influences its reactivity and intermolecular interactions. Potential applications include pharmaceutical intermediates, given the pharmacological relevance of pyridine derivatives in antitumor, antiviral, and antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloropyridine-3,4-diamine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridine followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The subsequent amination step can be carried out using ammonia or an amine under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloropyridine-3,4-diamine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form various oxides or reduced to form corresponding amines or other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Amino, thiol, or alkoxy derivatives.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or dehalogenated compounds.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agents
5-Bromo-2-chloropyridine-3,4-diamine has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
Cancer Treatment
The compound has shown promise in the development of anticancer drugs. Its derivatives are being investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that certain analogs can effectively inhibit PKC-theta, a kinase implicated in T-cell signaling and cancer progression .
Case Study: PKC-theta Inhibition
A study demonstrated that modifications of this compound could lead to potent inhibitors of PKC-theta, showcasing its relevance in targeted cancer therapies .
Agrochemicals
The compound serves as an important intermediate in the synthesis of agrochemical products. Its derivatives are utilized to develop herbicides and pesticides that target specific plant pathways or pests without affecting non-target species .
Case Study: Herbicide Development
Research has shown that compounds derived from this compound can effectively inhibit plant growth by interfering with key metabolic processes, providing a basis for developing selective herbicides .
Material Science
In material science, this compound is used to synthesize various nitrogen-containing polymers and materials. Its ability to form stable bonds with other organic compounds allows it to be integrated into advanced materials with unique properties.
Table: Applications Overview
Application Area | Specific Use | Example/Case Study |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial strains |
Cancer treatment | PKC-theta inhibitors | |
Agrochemicals | Herbicides and pesticides | Selective inhibition of plant growth |
Material Science | Synthesis of nitrogen-containing polymers | Development of advanced materials |
Example Synthesis Route
A notable synthesis route includes the use of 2-hydroxypyrimidine and hydrobromic acid under catalysis conditions that optimize yield and purity .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloropyridine-3,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms on the pyridine ring can form halogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-bromo-2-chloropyridine-3,4-diamine with analogous halogenated pyridine and pyrimidine derivatives, focusing on structural, electronic, and functional differences.
Halogen-Substituted Pyridine Diamines
- 5-Bromopyridine-2,3-diamine (C₅H₆BrN₃) : Differs by lacking the 2-chloro substituent. Crystallographic studies reveal planar pyridine rings with N–H···N hydrogen bonds stabilizing the lattice . The absence of chlorine reduces steric hindrance and may enhance solubility compared to the target compound.
- 5-Chloropyridine-2,3-diamine (C₅H₆ClN₃): Replaces bromine with chlorine at position 5.
- 3,5-Dibromopyridin-2-amine (C₅H₃Br₂N₂): Features bromine at positions 3 and 5 but lacks the 4-amino group. Reduced hydrogen-bonding capacity due to fewer amines may limit its utility in supramolecular chemistry .
Pyrimidine Analogs
- 5-Bromo-2-chloropyrimidin-4-amine (C₄H₃BrClN₃) : A pyrimidine analog with halogens at positions 5 and 2. The pyrimidine ring’s dual nitrogen atoms enhance electron deficiency, increasing reactivity toward nucleophilic substitution compared to pyridines. Crystallography shows N–H···N hydrogen bonds forming 2D networks .
Positional Isomers
- 4-Amino-5-bromo-2-chloropyridine (C₅H₄BrClN₂): Lacks the 3-amino group, reducing hydrogen-bonding sites. This structural difference may diminish its ability to form stable crystalline phases or interact with biological targets .
Structural and Functional Insights from Research Findings
Crystallographic Comparisons
The target compound’s dual amino groups are expected to facilitate robust hydrogen bonding, akin to pyrimidine derivatives , but steric effects from bromine and chlorine may distort planarity compared to simpler analogs .
Biological Activity
5-Bromo-2-chloropyridine-3,4-diamine (CAS No. 163452-78-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and various biological activities, including antimicrobial and antiviral effects, supported by case studies and research findings.
The compound's chemical structure is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which significantly influences its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | CHBrClN |
Molar Mass | 222.47 g/mol |
Density | 1.928 g/cm³ |
Melting Point | 233-234 °C |
pKa | 2.69 |
Synthesis
This compound can be synthesized through various methods involving halogenation and amination reactions. For instance, it can be produced from 5-bromo-2-chloropyridine via palladium-catalyzed amination processes .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1.50 µg/mL |
Escherichia coli | 1.79 µg/mL |
Bacillus subtilis | 1.49 µg/mL |
These results suggest that the compound has significant antibacterial potential, making it a candidate for further development in antimicrobial therapies .
Antiviral Activity
In addition to its antibacterial properties, preliminary studies have shown that this compound may possess antiviral activity. Its derivatives have been investigated for their ability to inhibit viral replication in vitro:
- Case Study : A derivative of this compound was tested against the Coxsackie virus B3 (CVB3), showing promising results in reducing viral load in infected cell cultures .
- Mechanism of Action : The antiviral mechanism is thought to involve interference with viral entry or replication processes, although specific pathways remain to be elucidated.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyridine ring can enhance or diminish its activity against specific pathogens. For instance, derivatives with additional functional groups have shown improved potency against certain bacterial strains and viruses .
Q & A
Basic Research Questions
Q. Q1. What are the critical parameters for optimizing the synthesis of 5-Bromo-2-chloropyridine-3,4-diamine to ensure high purity and yield?
Answer: Key parameters include:
- Temperature control : Maintain reaction temperatures between 0–6°C during synthesis to prevent thermal degradation, as halogenated pyridines are sensitive to heat .
- Purification methods : Use column chromatography or recrystallization with solvents like ethanol/water mixtures to achieve >98% purity (verified via GC or HPLC) .
- Stoichiometric ratios : Optimize molar ratios of bromine and chlorine donors to minimize side products (e.g., dihalogenated byproducts) .
Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : Use H and C NMR to confirm substitution patterns on the pyridine ring. Coupling constants in H NMR can differentiate between 3,4-diamine isomers .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 236.93 for CHBrClN) and isotopic patterns consistent with Br/Cl .
- HPLC with UV detection : Monitor purity using C18 columns and mobile phases like acetonitrile/water (0.1% TFA) at 254 nm .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT) guide the design of derivatives of this compound for catalytic or pharmaceutical applications?
Answer:
- Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Docking studies : Model interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on halogen bonding between Br/Cl and active-site residues .
- Solvent effects : Simulate solvation free energies to optimize reaction conditions for solubility and stability .
Q. Q4. What experimental strategies resolve contradictions in reported crystallographic data for halogenated pyridine-diamine analogs?
Answer:
- Single-crystal X-ray diffraction : Compare unit cell parameters (e.g., space group P2/c) and hydrogen-bonding networks with literature data (e.g., Jiao et al., 2012) to identify polymorphism .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal packing efficiency. For example, derivatives with planar pyridine rings exhibit higher melting points (78–80°C) .
- Data validation : Use checkCIF tools to ensure crystallographic data adheres to IUCr standards, addressing outliers in bond angles/thermal displacement parameters .
Q. Q5. How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) impact the functionalization of this compound?
Answer:
- Kinetic vs. thermodynamic control : Use low temperatures (0–10°C) and polar aprotic solvents (DMF, DMSO) to favor nucleophilic substitution at the 5-bromo position .
- Leaving group effects : The chloro substituent at C2 is less reactive than bromo at C5; prioritize sequential functionalization starting with Br .
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., Meisenheimer complexes) and adjust reaction conditions dynamically .
Q. Q6. What methodological frameworks are recommended for integrating this compound into interdisciplinary studies (e.g., materials science or medicinal chemistry)?
Answer:
- Theory-driven design : Link synthetic goals to conceptual frameworks like Hammett substituent constants to predict electronic effects in catalysis or drug-receptor binding .
- Collaborative workflows : Combine synthetic chemistry with computational and biological assays (e.g., high-throughput screening) to evaluate applications in optoelectronics or antimicrobial agents .
- Risk assessment : Follow safety protocols for halogenated amines (e.g., WGK 3 toxicity classification) during handling and disposal .
Q. Methodological Best Practices
Q. Q7. How should researchers address reproducibility challenges in synthesizing this compound across different laboratories?
Answer:
- Standardized protocols : Publish detailed procedures with exact reagent grades (e.g., >98% purity), equipment specifications (e.g., Schlenk lines for air-sensitive steps), and failure analyses .
- Inter-lab validation : Share samples with independent groups for cross-verification using identical analytical methods (e.g., H NMR in DMSO-d) .
- Open data sharing : Deposit raw spectral data in repositories like Zenodo for transparency .
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZDSVRWYQAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593327 | |
Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163452-78-6 | |
Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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